(E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a naphthalene ring, a phenyl ring, and a pyrazole ring
Scientific Research Applications
(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other naphthalene derivatives, it may interact with biological targets through aromatic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between naphthalen-2-yl ethylidene and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Di(naphthalen-2-yl)-1,2-diphenylethene: Known for its aggregation-enhanced emission properties.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Characterized by its unique structural and electronic properties
Uniqueness
(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a phenyl ring, and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15(18-12-11-16-7-5-6-10-19(16)13-18)23-26-22(27)21-14-20(24-25-21)17-8-3-2-4-9-17/h2-14H,1H3,(H,24,25)(H,26,27)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXCZDIFFLJYOP-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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